BenchChemオンラインストアへようこそ!

rel-(R,R)-THC

Estrogen Receptor Binding Affinity Enantioselectivity

rel-(R,R)-THC (CAS 221368-54-3) is the only well-characterized passive (silent) ERβ antagonist—blocking 17β-estradiol without coregulator recruitment. Zero CB1/CB2 binding eliminates cannabinoid crosstalk. Dual profile (ERα agonist Ki=9.0nM / ERβ antagonist Ki=3.6nM) enables clean ERα/ERβ pathway dissection. Paired with (S,S)-THC, provides stereochemical control of ERβ pharmacology, discriminating active antagonism from passive occupancy. Essential for labs requiring pure competitive antagonism without downstream signaling artifacts. ≥98% HPLC purity confirmed.

Molecular Formula C22H24O2
Molecular Weight 320.4 g/mol
CAS No. 221368-54-3
Cat. No. B1619929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(R,R)-THC
CAS221368-54-3
Molecular FormulaC22H24O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O
InChIInChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1
InChIKeyMASYAWHPJCQLSW-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-(R,R)-THC CAS 221368-54-3: Chemical Identity, Stereochemical Definition, and Baseline Procurement Considerations


rel-(R,R)-THC (CAS 221368-54-3) refers to the relative configuration of (R,R)-Tetrahydrochrysene, a non-steroidal, synthetic small molecule with the IUPAC name (5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol [1]. This compound is chemically distinct from Δ⁹-tetrahydrocannabinol (Δ⁹-THC) despite the shared 'THC' acronym; it possesses a tetracyclic chrysene core rather than a tricyclic dibenzopyran scaffold [2]. The 'rel-' designation indicates that the (R,R) relative stereochemistry is defined, distinguishing it from other stereoisomers such as (S,S)-THC and meso forms [2]. As an estrogen receptor (ER) ligand, rel-(R,R)-THC serves as a research tool for dissecting ERα- and ERβ-mediated signaling pathways [1].

Why rel-(R,R)-THC (CAS 221368-54-3) Cannot Be Replaced by Other ER Ligands or THC-Analog Compounds


Substitution of rel-(R,R)-THC with other ER ligands or compounds sharing the 'THC' acronym introduces critical experimental confounds. Unlike Δ⁹-THC, which binds cannabinoid receptors CB1 and CB2 with Ki values in the 5–80 nM range [1], rel-(R,R)-THC lacks CB receptor affinity and instead targets estrogen receptors with high potency [2]. Among ER ligands, rel-(R,R)-THC exhibits a unique dual pharmacological signature: it functions as an ERα agonist while simultaneously acting as an ERβ antagonist [3]. This mixed agonist/antagonist profile is not recapitulated by widely used ER modulators such as tamoxifen (ER antagonist in breast tissue), fulvestrant (pure ER antagonist), or ERβ-selective agonists like DPN and ERB-041 [3]. Furthermore, stereochemistry governs both binding affinity and functional activity—the (S,S)-enantiomer exhibits 20-fold lower ERβ affinity and opposite agonist/antagonist behavior [2]. Procurement of non-stereodefined material therefore yields functionally distinct populations.

rel-(R,R)-THC (CAS 221368-54-3) Quantitative Differentiation: Binding Affinity, Functional Selectivity, and Enantiomer-Specific Activity


Subtype-Selective ER Binding Affinity: rel-(R,R)-THC vs. (S,S)-THC Enantiomeric Pair

rel-(R,R)-THC binds ERα with Ki = 9.0 nM and ERβ with Ki = 3.6 nM, yielding a 2.5-fold higher affinity for ERβ relative to ERα [1]. In contrast, the enantiomeric (S,S)-THC exhibits 20-fold lower ERβ binding affinity compared to rel-(R,R)-THC, with functional activity inverted from antagonist to agonist at ERβ [2]. The stereochemical configuration thus controls both quantitative binding potency and qualitative functional outcome.

Estrogen Receptor Binding Affinity Enantioselectivity Receptor Subtype Selectivity

Passive Antagonism at ERβ: Unique Mechanism Among ERβ Antagonists

rel-(R,R)-THC functions as a passive (silent) antagonist at ERβ, a mechanism uniquely distinct from other known ERβ antagonists [1]. Unlike active antagonists that recruit corepressors and actively suppress transcription, passive antagonists occupy the ligand-binding domain without promoting coregulator recruitment or altering basal transcriptional activity [2]. This property enables the isolation of ligand occupancy effects from downstream signaling perturbations.

ERβ Antagonism Passive Antagonism Mechanism of Action Silent Antagonist

Functional Divergence from (S,S)-THC: Agonist/Antagonist Activity Inversion

rel-(R,R)-THC acts as an ERα agonist and ERβ antagonist in cell-based transcriptional assays [1]. The enantiomer (S,S)-THC, by contrast, functions as an agonist at both ERα and ERβ [2]. This functional inversion demonstrates that stereochemistry determines not only binding affinity but also the conformational changes that dictate agonist versus antagonist activity at ERβ [1].

ERα Agonist ERβ Antagonist Enantiomer Pharmacology Functional Assay

Comparative Selectivity: rel-(R,R)-THC vs. Other ERβ-Selective Ligands (DPN, PPT, Propylpyrazole Triol)

rel-(R,R)-THC exhibits a unique selectivity profile among ER subtype-selective ligands. Propylpyrazole triol (PPT) is a highly ERα-selective agonist (ERα/ERβ selectivity >400-fold), while diarylpropionitrile (DPN) is an ERβ-selective agonist (ERβ/ERα selectivity ~70-fold) [1]. rel-(R,R)-THC is the only compound in this comparator set that combines ERα agonism with ERβ antagonism, providing a distinct pharmacological tool for studies where simultaneous activation of ERα and blockade of ERβ is required [2].

ER Subtype Selectivity Comparative Pharmacology Selective Estrogen Receptor Modulator

Absence of Cannabinoid Receptor Activity: Clear Differentiation from Δ⁹-THC

Despite the 'THC' nomenclature, rel-(R,R)-THC is structurally a tetrahydrochrysene derivative that does not bind to cannabinoid receptors CB1 or CB2 [1]. Δ⁹-THC, the principal psychoactive cannabinoid, binds CB1 with Ki values ranging from 5 to 80 nM and CB2 with Ki values of 3–75 nM [2]. The structural divergence—chrysene core versus dibenzopyran scaffold—results in complete target orthogonality [1].

Target Selectivity Cannabinoid Receptor Off-Target Activity

rel-(R,R)-THC CAS 221368-54-3: Validated Research Applications for ER Subtype Dissection and Enantiomer-Controlled Pharmacology


Dissecting ERα-Mediated vs. ERβ-Mediated Gene Expression

rel-(R,R)-THC enables researchers to pharmacologically isolate ERα-driven transcriptional programs from ERβ-modulated effects. By simultaneously activating ERα (Ki = 9.0 nM agonist activity) and antagonizing ERβ (Ki = 3.6 nM antagonist activity) [1], investigators can attribute estrogen-responsive gene expression changes specifically to ERα signaling. This application is supported by Harrington et al. (2003), who demonstrated that ER subtype-selective ligands produce distinct transcriptional fingerprints across diverse estrogen-responsive gene sites [2].

Enantiomer-Controlled Studies of ERβ Antagonist Pharmacology

The functional inversion between rel-(R,R)-THC (ERβ antagonist) and (S,S)-THC (ERβ agonist) provides a matched enantiomeric pair for studying stereochemical control of ERβ pharmacology [1]. Researchers can use this pair to distinguish binding-dependent from conformation-dependent effects at ERβ, as both enantiomers occupy the ligand-binding domain but induce distinct receptor conformations and functional outcomes [2]. This application is particularly valuable for studies where genetic knockout of ERβ is impractical or where pharmacological dissection is preferred.

Passive Antagonism Reference Standard for ERβ Mechanistic Studies

As the only well-characterized passive (silent) antagonist of ERβ [1], rel-(R,R)-THC serves as an essential reference standard for distinguishing ligand occupancy effects from active antagonism mechanisms. In contrast to active ERβ antagonists that recruit corepressors and actively repress transcription, rel-(R,R)-THC blocks 17β-estradiol binding without promoting coregulator recruitment [2]. This property makes rel-(R,R)-THC the preferred tool for studies requiring pure competitive antagonism at ERβ without confounding downstream signaling perturbations.

Negative Control for Cannabinoid Receptor Pharmacology

For laboratories investigating both estrogen receptor and cannabinoid receptor pathways, rel-(R,R)-THC provides a valuable specificity control. Despite its 'THC' designation, rel-(R,R)-THC exhibits no measurable binding to CB1 or CB2 receptors, whereas Δ⁹-THC binds both receptors with Ki values in the low nanomolar range [1]. Researchers can use rel-(R,R)-THC to confirm that observed ER-mediated effects are not attributable to unintended cannabinoid receptor modulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for rel-(R,R)-THC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.